molecular formula C21H18F3NO5S B2449758 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 946243-48-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2449758
CAS No.: 946243-48-7
M. Wt: 453.43
InChI Key: YHBFIFVVLLCGIL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3NO5S and its molecular weight is 453.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO5S/c1-29-16-8-10-17(11-9-16)31(27,28)19(18-3-2-12-30-18)13-25-20(26)14-4-6-15(7-5-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBFIFVVLLCGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a furan ring, a methoxybenzenesulfonyl moiety, and a trifluoromethyl group, which may enhance its interaction with biological targets. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H19NO5S\text{C}_{20}\text{H}_{19}\text{N}\text{O}_{5}\text{S}

This compound is characterized by:

  • Furan Ring : Contributes to the compound's reactivity and potential interactions with biological systems.
  • Methoxybenzenesulfonyl Group : Enhances solubility and may facilitate enzyme binding.
  • Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic properties.

1. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. The sulfonamide group is believed to interact with active sites on these enzymes, reducing their activity and thereby mitigating inflammation .

2. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. The presence of the furan ring and sulfonamide moiety allows for targeted interactions with proteins involved in cancer cell proliferation. Mechanistic studies are ongoing to elucidate specific pathways affected by this compound .

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 , which plays a critical role in glucocorticoid metabolism. This inhibition could have therapeutic implications for metabolic disorders such as obesity and diabetes .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Anti-inflammatory activityDemonstrated significant inhibition of COX enzymes, suggesting potential use in treating inflammatory diseases .
Study 2Anticancer propertiesExhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent .
Study 3Enzyme inhibitionInhibited 11β-HSD1 activity in vitro, showing promise for metabolic disease management .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Binding : The sulfonamide moiety forms hydrogen bonds with enzyme active sites, leading to inhibition.
  • Receptor Interaction : The furan ring may interact with hydrophobic pockets within protein structures, enhancing binding affinity.
  • Modulation of Signaling Pathways : By inhibiting key enzymes, this compound can alter cellular signaling pathways associated with inflammation and cancer progression .

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